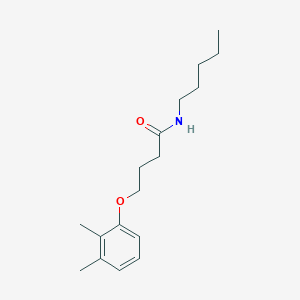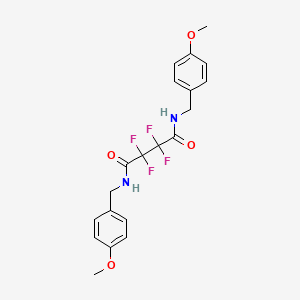![molecular formula C15H14N2O2S B4579694 N-[3-(acetylamino)phenyl]-3-(2-thienyl)acrylamide](/img/structure/B4579694.png)
N-[3-(acetylamino)phenyl]-3-(2-thienyl)acrylamide
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-3-(2-thienyl)acrylamide, also known as ATA, is a chemical compound that has been widely studied for its potential therapeutic applications. ATA has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In
Applications De Recherche Scientifique
Metabolism and Toxicity Studies
- Acrylamide derivatives have been extensively studied for their metabolism and potential toxicity in humans and animals. Research has focused on understanding how these compounds are metabolized following oral and dermal administration, with studies examining hemoglobin adduct formation and hormone level changes. This research is crucial for assessing occupational and dietary exposure risks associated with acrylamide derivatives (Fennell et al., 2005).
Polymer Chemistry and Material Science
- Acrylamide derivatives are pivotal in synthesizing polymers with specific properties. For instance, thermoresponsive homopolymers can be tuned by pH and CO2, showcasing the versatility of acrylamide derivatives in creating smart materials for various applications (Jiang et al., 2014).
- The regio- and diastereoselective synthesis of trans-dihydrofuran-3-carboxamides via radical addition showcases the chemical utility of acrylamide derivatives in creating complex molecular structures, which have implications in drug development and synthetic chemistry (Yılmaz et al., 2017).
Biomedical Applications
- Acrylamide derivatives have been explored for their potential use as corrosion inhibitors, demonstrating the versatility of these compounds beyond traditional applications and suggesting their utility in protecting biomedical implants and devices (Abu-Rayyan et al., 2022).
- The synthesis and evaluation of novel benzenesulfonamide derivatives, including reactions with acrylamide derivatives, underline their significance in developing new therapeutic agents and exploring their interactions with biological targets (Fahim & Shalaby, 2019).
Propriétés
IUPAC Name |
(E)-N-(3-acetamidophenyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-11(18)16-12-4-2-5-13(10-12)17-15(19)8-7-14-6-3-9-20-14/h2-10H,1H3,(H,16,18)(H,17,19)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRGVORHYBAHHG-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B4579616.png)
![N-(tert-butyl)-4-{[(cyclopropylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4579629.png)
![N-ethyl-6-methyl-2-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B4579632.png)
![methyl 1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-3-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4579633.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B4579661.png)
![N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B4579668.png)
![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4579671.png)
![5-chloro-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4579677.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B4579682.png)
![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B4579696.png)


![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579714.png)